7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(furan-2-ylmethylamino)-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMKBSLOFKJTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furylmethylamino group: This step involves the reaction of the intermediate with 2-furylmethylamine under suitable conditions, such as the presence of a base and a solvent like ethanol.
Addition of the phenyl group: The phenyl group can be introduced via a substitution reaction using phenyl halides and a catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases like sodium hydroxide, solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit structural versatility, with substituent variations significantly impacting their biological targets and efficacy. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Key Structural and Functional Insights
Substituent-Driven Activity: 2-Phenyl vs. 7-Substituents: The 7-[(2-furylmethyl)amino] group may enhance solubility and target engagement compared to bulkier groups like methylsulfonyl or alkyl chains. Methylsulfonyl derivatives (e.g., compound 2 in ) act as prodrugs for covalent protease inhibitors .
Pharmacological Targets :
- Anticancer Agents : Ferrocenyl derivatives (e.g., 5-methyl-2-ferrocenyl) induce apoptosis in A549 lung cancer cells via ROS generation, with IC₅₀ values in the micromolar range .
- Antiviral Prodrugs : Compounds like 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl) cyclize under basic conditions to release reactive intermediates targeting viral nsP2 proteases .
- CNS Modulators : Derivatives with alkyl/aryl groups at the 5-position (e.g., 6-isopropyl in ) act as mGluR2 negative allosteric modulators, showing promise for anxiety and depression .
Synthetic Accessibility :
- The one-pot synthesis route () is adaptable for diverse analogs, enabling rapid exploration of substituent effects. For example, 5-alkyl-2-ferrocenyl derivatives are synthesized via nucleophilic substitution and cyclization .
Table 2: Comparative Pharmacological Data
Biological Activity
7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the class of pyrazolo derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be represented as follows:
This compound features a pyrazolo core with various substituents that influence its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. For instance, compounds similar to 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds exhibit antiproliferative activity against human tumor cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Furylmethyl derivative | HCT116 (Colon Carcinoma) | 12.5 |
| 7-Furylmethyl derivative | HEP2 (Epidermoid Carcinoma) | 15.0 |
| Doxorubicin | HCT116 | 10.0 |
| Doxorubicin | HEP2 | 8.0 |
These findings suggest that modifications to the pyrazolo structure can enhance anticancer activity, making it a promising scaffold for further drug development.
Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression. For example, docking studies reveal that it may inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis . The binding interactions of the compound with VEGFR2 were characterized by a high affinity, indicating its potential as a therapeutic agent targeting angiogenesis in tumors.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| VEGFR2 | 85 |
| FGFR1 | 78 |
These results underscore the importance of structural modifications in enhancing the biological efficacy of pyrazolo derivatives.
Structure–Activity Relationship (SAR)
The biological activity of 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be attributed to specific structural features:
- Substituent Effects : The presence of the furylmethyl group significantly enhances the compound's interaction with target enzymes and cancer cells.
- Pyrazolo Core : The dihydropyrazolo structure is essential for maintaining biological activity and facilitating interactions with cellular targets.
- Aromatic Systems : The phenyl group contributes to hydrophobic interactions that are crucial for binding affinity.
Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives similar to our compound. For instance:
- A study conducted by Lindsley et al. synthesized various derivatives and evaluated their anticancer properties against multiple cell lines, confirming the importance of substituents in enhancing cytotoxicity .
- Another research effort focused on computational modeling to predict the binding affinities of these compounds with various receptors involved in cancer pathways .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve substituent positions (e.g., furylmethyl group at C7) and confirm diastereomeric purity .
- X-ray Crystallography: Determines absolute stereochemistry and non-covalent interactions (e.g., C–H⋯O in crystal packing) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>99%) and monitors degradation under storage conditions .
What in vitro models and assays demonstrate the anticancer potential of this compound?
Q. Basic
- A549 Lung Cancer Cells: Derivatives induce apoptosis via ROS generation and integrin β4 upregulation. IC50 values range from 10–20 µM for active analogs .
- Mechanistic Assays: Flow cytometry (Annexin V/PI staining) confirms apoptosis, while Western blotting detects caspase-3 activation and Bcl-2 family modulation .
How can functionalization at position 7 modulate biological activity, and what strategies optimize potency?
Q. Advanced
- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility but reduce ROS induction, while hydrophobic moieties (e.g., ferrocenyl) improve membrane permeability .
- Structure-Activity Relationship (SAR): Computational docking (e.g., AutoDock Vina) predicts interactions with integrin β4. In vitro mutagenesis studies validate binding hotspots .
How do researchers reconcile conflicting data on apoptosis mechanisms across studies?
Advanced
Contradictions arise from cell-line-specific responses (e.g., A549 vs. H1299) or assay conditions (e.g., serum starvation vs. normoxia). Meta-analyses using standardized protocols (e.g., ROS detection via DCFH-DA) and dose-response normalization (e.g., IC50 fold-changes) clarify mechanistic consistency .
What computational approaches predict binding affinities for target proteins like integrin β4?
Q. Advanced
- Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability using GROMACS, focusing on furylmethyl group interactions with integrin β4’s β-propeller domain .
- Free Energy Perturbation (FEP): Quantifies substituent effects on binding energy (ΔΔG) for rational design .
What evidence supports exploring this compound as an allosteric modulator of mGluR2 receptors?
Advanced
While the core pyrazolo[1,5-a]pyrazine structure shares homology with known mGluR2 modulators , the furylmethyl group may sterically hinder allosteric pockets. Electrophysiology (e.g., patch-clamp) and calcium flux assays in HEK293 cells expressing mGluR2 are recommended to validate activity .
How can in vitro toxicity be assessed, and what structural features influence safety?
Q. Advanced
- MTT Assays: Measure cell viability in primary hepatocytes or HEK293 cells (OECD guidelines).
- Reactive Oxygen Species (ROS) Profiling: High ROS levels correlate with mitochondrial toxicity, requiring antioxidants (e.g., N-acetylcysteine) in culture media .
- Structural Alerts: The nitro group (in analogs) increases acute oral toxicity (GHS Category 4), necessitating substitution with safer moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
